Convolamine

Overview

Description

Convolamine is a tropane alkaloid extracted from the plant Convolvulus plauricalis. It is known for its potent sigma-1 receptor-positive modulation, which imparts cognitive and neuroprotective properties . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.

Mechanism of Action

Target of Action

Convolamine, a tropane alkaloid extracted from Convolvulus plauricalis, is identified as a potent positive modulator of the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum (ER) that modulates a variety of cellular processes. It’s involved in the regulation of ion channels and receptors, and plays a role in neuroprotection and neuroplasticity .

Mode of Action

Instead, it behaves as a positive modulator by shifting the IC50 value of the reference agonist PRE-084 to lower values . This suggests that this compound enhances the activity of S1R, thereby modulating its downstream effects.

Biochemical Pathways

The sigma-1 receptor is known to be involved in various cellular processes, including ion channel modulation, protein folding, and lipid transport . By acting as a positive modulator of S1R, this compound could potentially influence these pathways and their downstream effects.

Pharmacokinetics

Its effects have been observed at low doses of approximately 1 mg/kg , suggesting that it may have good bioavailability and effective distribution within the body

Result of Action

This compound has been shown to restore normal mobility in zebrafish larvae models of Wolfram syndrome, a neurodegenerative disorder . It also restored learning in mice models treated with Dizocilpine and Aβ25-35, substances known to induce cognitive deficits .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Convolamine acts as a positive modulator of the sigma-1 receptor (S1R) . It interacts with various enzymes and proteins, including the S1R and BiP . The nature of these interactions involves shifting the IC50 value of the reference agonist PRE-084 to lower values .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the sigma-1 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, particularly the sigma-1 receptor . It does not bind to the S1R agonist/antagonist binding site nor dissociate S1R from BiP, but behaves as a positive modulator .

Temporal Effects in Laboratory Settings

The effects of This compound It has been observed that this compound can restore normal mobility in wfs1abKO larvae without affecting wfs1abWT controls .

Dosage Effects in Animal Models

The effects of This compound at different dosages in animal models have been studied. It has been found that this compound can restore learning in Wfs1ΔExon8, Dizocilpine-treated, and Aβ25-35-treated mice . These effects were observed at low 1 mg/kg doses .

Metabolic Pathways

The specific metabolic pathways that This compound It is known that this compound interacts with the sigma-1 receptor, which plays a role in various metabolic processes .

Transport and Distribution

The transport and distribution of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be transported and distributed in a manner similar to other sigma-1 receptor modulators .

Subcellular Localization

The subcellular localization of This compound Given its interaction with the sigma-1 receptor, it is likely that it may be localized in areas where this receptor is present .

Preparation Methods

Synthetic Routes and Reaction Conditions: Convolamine can be synthesized through various methods, including the extraction from the aerial parts of Convolvulus plauricalis. The extraction process involves the use of solvents such as benzene and chloroform, followed by column chromatography over aluminum oxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes drying the plant material, solvent extraction, and purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Convolamine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions, particularly involving alkylhalides and acid chlorides, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Alkylhalides (e.g., methyliodide, hexylbromide) and acid chlorides (e.g., benzoyl chloride) are frequently employed.

Major Products: The major products formed from these reactions include various this compound derivatives, such as N-methylthis compound, N-benzoylthis compound, and N-chloroacetylthis compound .

Scientific Research Applications

Convolamine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying tropane alkaloids and their derivatives.

Biology: Investigated for its neuroprotective and cognitive-enhancing properties.

Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry: Utilized in the development of pharmaceuticals and neuroprotective agents.

Comparison with Similar Compounds

Convolvine: A desmethyl metabolite of convolamine with similar but less potent effects.

Convolidine: Another tropane alkaloid with neuroprotective properties.

Uniqueness: this compound’s unique ability to modulate the sigma-1 receptor positively distinguishes it from other similar compounds. Its potent cognitive and neuroprotective properties, along with its specific interaction with the sigma-1 receptor, make it a valuable compound for therapeutic research .

Biological Activity

Convolamine is a bioactive alkaloid primarily extracted from the plant Convolvulus pluricaulis, commonly known as Shankhpushpi. This compound has garnered attention for its significant neuropharmacological properties, including cognitive enhancement and neuroprotection. Recent studies have highlighted its role as a positive modulator of the sigma-1 receptor (S1R), which is implicated in various neurological functions.

Chemical Profile

This compound belongs to the tropane alkaloid class and is structurally related to other bioactive compounds found in Convolvulus species. Its chemical structure contributes to its pharmacological effects, particularly in the central nervous system (CNS).

Research indicates that this compound acts as a positive modulator of the sigma-1 receptor, enhancing cognitive functions and providing neuroprotective effects. In vivo studies have demonstrated that it can restore normal motor functions in models of neurodegeneration, such as zebrafish larvae with Wolfram syndrome mutations, without affecting healthy controls .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

- Cognitive Enhancement : It has been shown to improve learning and memory in various animal models, including those induced with scopolamine, which mimics Alzheimer's disease symptoms .

- Neuroprotection : this compound exhibits protective effects against neurotoxicity induced by amyloid-beta peptides, which are associated with Alzheimer's disease .

- Anxiolytic and Sedative Effects : Studies have reported that extracts containing this compound exhibit anxiolytic properties comparable to standard anxiolytic drugs like diazepam .

In Vivo Studies

Several studies have evaluated the biological activity of this compound through various experimental designs:

-

Neuropharmacological Activity :

Group Dose (mg/kg) Onset of Sleep (Minutes) Normal Control 1% Tween 80 48.2 ± 5.19 Positive Control (Diazepam) 1 32.4 ± 4.98 Ethanolic Extract 500 88.8 ± 5.1*** Aqueous Extract 500 67.2 ± 6.66*** - Cognitive Function Tests :

Case Studies

A comprehensive review highlighted multiple therapeutic applications attributed to Convolvulus prostratus, including:

- Antioxidant Activity : The presence of polyphenols and flavonoids contributes to its ability to scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress-related neurodegeneration .

- Anti-Inflammatory Effects : Extracts from this plant have shown significant anti-inflammatory properties, which may further enhance its neuroprotective capabilities by reducing inflammation in neural tissues .

Properties

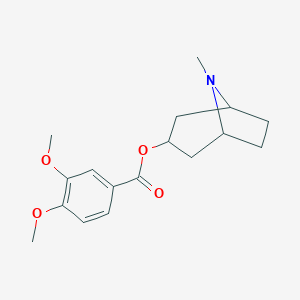

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3/h4,7-8,12-14H,5-6,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFPCFUCFQBXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329455 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-56-1 | |

| Record name | Convolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.